2-(5-Methylisoxazole-3-carboxamido)oxazole-4-carboxylic acid
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Overview
Description
This compound has garnered significant attention due to its potential therapeutic applications, particularly in the field of oncology.
Mechanism of Action
Target of Action
These drugs bind to various biological targets based on their chemical diversity .
Mode of Action
It is known that isoxazole derivatives interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
Isoxazole derivatives are known to be involved in various biochemical pathways due to their diverse biological activities .
Result of Action
It is known that isoxazole derivatives can have various biological effects depending on their specific targets and mode of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylisoxazole-3-carboxamido)oxazole-4-carboxylic acid typically involves the formation of the isoxazole and oxazole rings through cycloaddition reactions. One common method is the [2+3] cycloaddition of nitrile oxides with olefins or alkynes . Another approach involves the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid .
Industrial Production Methods
Industrial production of this compound may involve the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods often employ eco-friendly catalysts and reagents to ensure a sustainable production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methylisoxazole-3-carboxamido)oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carboxylic acid and amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(5-Methylisoxazole-3-carboxamido)oxazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a reactant in Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions.
Biology: The compound is studied for its role as an HDAC inhibitor, which can modulate gene expression and impact various biological processes.
Medicine: Mocetinostat is being investigated for its potential use in cancer therapy, particularly in targeting histone deacetylases to inhibit tumor growth.
Industry: It is utilized in the preparation of aminopyrazole amide derivatives as Raf kinase inhibitors in melanoma cells and in the synthesis of trifluoromethoxyphenyl (thiazolyl)pyrroles.
Comparison with Similar Compounds
Similar Compounds
Valdecoxib: A COX-2 inhibitor with an isoxazole ring.
Leflunomide: An isoxazole-derivative drug used in the treatment of rheumatoid arthritis.
Isoxaben: An isoxazole-based herbicide.
Uniqueness
2-(5-Methylisoxazole-3-carboxamido)oxazole-4-carboxylic acid is unique due to its dual ring structure, combining both isoxazole and oxazole moieties. This structural feature enhances its ability to interact with multiple molecular targets, making it a versatile compound in various scientific and medical applications.
Properties
IUPAC Name |
2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-1,3-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O5/c1-4-2-5(12-17-4)7(13)11-9-10-6(3-16-9)8(14)15/h2-3H,1H3,(H,14,15)(H,10,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZPWUAIFJPUFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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